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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic

methodologies of o-Cresidine (2-Methoxy-5-methylaniline). Catering to researchers, scientists,

and professionals in drug development and chemical synthesis, this document traces the

journey of o-Cresidine from its initial isolation in the late 19th century to the refined synthetic

protocols employed today. We will delve into the foundational principles behind various

synthetic routes, offering detailed experimental procedures and exploring the evolution of its

applications, primarily as a crucial intermediate in the dye and pigment industry. This guide

aims to bridge historical context with modern practical expertise, providing a robust resource for

the scientific community.

Introduction: The Significance of a Versatile
Intermediate
o-Cresidine, systematically known as 2-Methoxy-5-methylaniline, is an aromatic amine that has

carved a significant niche in the landscape of industrial organic chemistry. Its molecular

structure, featuring a methoxy and a methyl group on an aniline backbone, imparts unique

chemical properties that make it a valuable precursor in the synthesis of a variety of complex

organic molecules.

While its primary application has historically been in the manufacturing of azo dyes and

pigments, the functional groups present in o-Cresidine also make it a molecule of interest for
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further chemical elaboration in other fields, including pharmaceuticals and materials science.

Understanding its synthesis is not merely an academic exercise but a gateway to harnessing its

potential in various applications. This guide will provide an in-depth exploration of its origins

and the chemical ingenuity that has gone into its production over the past century.

The Dawn of a New Dye Intermediate: The Discovery
of o-Cresidine
The latter half of the 19th century was a period of explosive growth in synthetic organic

chemistry, largely driven by the burgeoning dye industry. The quest for new, vibrant, and stable

colorants spurred chemists to explore the reactions of aromatic compounds, particularly amines

and their derivatives. It was within this fervent scientific climate that o-Cresidine was first

brought to light.

The initial synthesis of this compound, then referred to as "cresidine," is credited to Hofmann

and Miller in 1881.[1][2] Their work was documented in the prestigious journal Berichte der

deutschen chemischen Gesellschaft.[1][2] This discovery was a direct consequence of the

systematic investigation of the derivatives of coal tar, which was the primary feedstock for the

organic chemical industry at the time. The ability to introduce methoxy and amino functionalities

onto a toluene framework opened up new avenues for the synthesis of novel dye structures.

The initial synthesis by Hofmann and Miller laid the groundwork for future investigations into the

reactivity and potential applications of o-Cresidine. Early work following its discovery focused

on exploring its substitution patterns, with the preparation of nitro and chloro derivatives being

among the first to be reported.[1][2]

Synthetic Methodologies: From Historical Routes to
Modern Industrial Processes
The synthesis of o-Cresidine has evolved significantly since its inception. While the

foundational chemistry remains, modern methodologies prioritize efficiency, safety, and

environmental considerations. This section details the key synthetic pathways, providing both

the historical context and step-by-step protocols for contemporary methods.
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The Foundational Approach: Synthesis from m-Nitro-p-
cresol
One of the earliest and most straightforward conceptual routes to o-Cresidine involves a two-

step process starting from m-nitro-p-cresol. This method highlights fundamental organic

transformations: methylation followed by reduction.

Reaction Pathway:

Step 1: Methylation Step 2: Reduction

m-Nitro-p-cresol

4-Methyl-2-nitroanisole

  (CH₃)₂SO₄ / Base  

4-Methyl-2-nitroanisole

o-Cresidine
(2-Methoxy-5-methylaniline)

  Fe / HCl or H₂ / Catalyst  

Click to download full resolution via product page

Caption: Synthesis of o-Cresidine from m-nitro-p-cresol.

Experimental Protocol:

Step 1: Methylation of m-Nitro-p-cresol to 4-Methyl-2-nitroanisole

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser, dissolve m-nitro-p-cresol in a suitable solvent such

as ethanol or acetone.

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or

potassium carbonate, to the solution to form the corresponding phenoxide.

Methylating Agent: Slowly add dimethyl sulfate from the dropping funnel. The reaction is

exothermic, and the temperature should be maintained between 40-50 °C.
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Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours

to ensure complete methylation.

Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The

product, 4-methyl-2-nitroanisole, will precipitate as a solid.

Purification: Filter the solid, wash with water until the washings are neutral, and then

recrystallize from ethanol to obtain pure 4-methyl-2-nitroanisole.

Step 2: Reduction of 4-Methyl-2-nitroanisole to o-Cresidine

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the

synthesized 4-methyl-2-nitroanisole in a mixture of water and ethanol.

Reducing Agent: Add iron powder and a catalytic amount of hydrochloric acid. The reaction is

highly exothermic.

Reaction Progression: Heat the mixture to reflux with vigorous stirring. The reaction progress

can be monitored by the disappearance of the yellow color of the nitro compound.

Basification: Once the reaction is complete, add a concentrated solution of sodium hydroxide

to precipitate iron oxides and liberate the free amine.

Isolation: Steam distill the mixture to isolate the o-Cresidine. The product will distill over with

the steam.

Purification: Extract the distillate with a suitable organic solvent like diethyl ether or

dichloromethane. Dry the organic layer over anhydrous sodium sulfate, and remove the

solvent by rotary evaporation. The crude product can be further purified by vacuum

distillation.

A Modern Industrial Route: Multi-step Synthesis from 4-
Chlorotoluene
For large-scale industrial production, economic viability and the availability of starting materials

are paramount. A common modern route starts from the readily available 4-chlorotoluene. This

multi-step synthesis is a prime example of strategic functional group transformations.
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Reaction Pathway:

4-Chlorotoluene

4-Chloro-3-nitrotoluene

  HNO₃ / H₂SO₄  

4-Methoxy-2-nitrotoluene

  CH₃ONa / CH₃OH  

o-Cresidine
(2-Methoxy-5-methylaniline)

  H₂ / Catalyst (e.g., Pd/C)  

Click to download full resolution via product page

Caption: Industrial synthesis of o-Cresidine from 4-chlorotoluene.

Experimental Protocol:

Step 1: Nitration of 4-Chlorotoluene

Reaction Setup: In a nitrating vessel, cool a mixture of concentrated sulfuric acid and fuming

nitric acid to 0-5 °C.

Substrate Addition: Slowly add 4-chlorotoluene to the nitrating mixture while maintaining the

low temperature.

Reaction: Stir the mixture for several hours at a controlled temperature to ensure the desired

nitration occurs primarily at the 3-position.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-3-

nitrotoluene, will precipitate.

Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable

solvent.

Step 2: Methoxylation of 4-Chloro-3-nitrotoluene

Reaction Setup: Prepare a solution of sodium methoxide in methanol in a reaction vessel

equipped for heating under reflux.

Nucleophilic Substitution: Add the 4-chloro-3-nitrotoluene to the sodium methoxide solution.

Reaction: Heat the mixture to reflux. The activated chlorine atom is displaced by the

methoxide ion.

Isolation: After the reaction is complete, cool the mixture and add water to precipitate the

product, 4-methoxy-2-nitrotoluene.

Purification: Filter and wash the product.

Step 3: Catalytic Hydrogenation of 4-Methoxy-2-nitrotoluene

Reaction Setup: In a high-pressure autoclave, dissolve 4-methoxy-2-nitrotoluene in a solvent

such as methanol or ethanol.

Catalyst: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon

(Pd/C).

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The

reaction is monitored by the uptake of hydrogen.

Work-up: Once the reaction is complete, cool the vessel, and filter off the catalyst.

Purification: Remove the solvent under reduced pressure. The resulting crude o-Cresidine

can be purified by vacuum distillation.
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Physicochemical Properties and Spectroscopic
Characterization
The identity and purity of synthesized o-Cresidine are confirmed through a combination of

physical and spectroscopic data.

Property Value

IUPAC Name 2-Methoxy-5-methylaniline

CAS Number 120-71-8

Molecular Formula C₈H₁₁NO

Molar Mass 137.18 g/mol

Appearance White to off-white crystalline solid

Melting Point 51.5 °C

Boiling Point 235 °C

Spectroscopic Data:

¹H NMR: The proton NMR spectrum of o-Cresidine is characterized by distinct signals

corresponding to the aromatic protons, the methyl group protons, the methoxy group

protons, and the amine protons. The splitting patterns of the aromatic protons provide

information about their substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons,

the methyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the

N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the

aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the

molecular weight of o-Cresidine. The fragmentation pattern can provide further structural

information.
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Applications and Significance in the Chemical
Industry
The primary and most significant application of o-Cresidine is as an intermediate in the

synthesis of azo dyes and pigments. The amine group can be readily diazotized and then

coupled with various aromatic compounds to produce a wide range of colors.

A notable example is its use in the production of Allura Red AC, a widely used red food

coloring. The synthesis involves the diazotization of cresidine sulfonic acid (derived from o-

Cresidine) and its subsequent coupling with 2-naphthol-6-sulfonic acid.

Beyond dyes, the reactivity of the amine and the aromatic ring of o-Cresidine allows for its use

as a building block in the synthesis of other specialty chemicals and potential pharmaceutical

intermediates.

Conclusion
From its discovery in the late 19th century to its established role in modern industrial chemistry,

o-Cresidine exemplifies the enduring importance of aromatic amines. The evolution of its

synthesis reflects the broader advancements in organic chemistry, moving towards more

efficient, scalable, and sustainable processes. This guide has provided a comprehensive

technical overview of its history, synthesis, and characterization, intended to serve as a

valuable resource for researchers and professionals in the chemical sciences. The foundational

knowledge of its chemistry continues to be relevant for the innovation of new materials and

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=5586&context=pias
https://www.benchchem.com/product/b097499#discovery-and-history-of-o-cresidine
https://www.benchchem.com/product/b097499#discovery-and-history-of-o-cresidine
https://www.benchchem.com/product/b097499#discovery-and-history-of-o-cresidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

